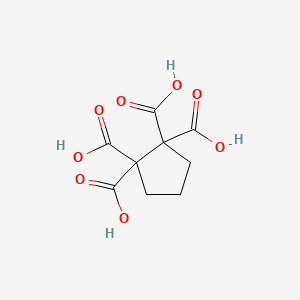
Cyclopentanetetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanetetracarboxylic acid is a cyclic polycarboxylic acid with the molecular formula C9H10O8 It is characterized by a cyclopentane ring substituted with four carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanetetracarboxylic acid can be synthesized through the oxidative cleavage of cyclic olefins. One common method involves the use of hydrogen peroxide in the presence of heteropolyacids, such as 12-tungstophosphoric acid. This method is environmentally friendly and yields high purity products . Another method involves the ozonolysis of cyclic olefins followed by oxidative decomposition of the resultant ozonides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative cleavage processes. The use of hydrogen peroxide as an oxidizing agent is favored due to its low cost and environmental benefits. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex polycarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents are employed.
Substitution: Various reagents, including halides and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include polycarboxylic acids, alcohols, and substituted cyclopentane derivatives .
Scientific Research Applications
Cyclopentanetetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Mechanism of Action
The mechanism by which cyclopentanetetracarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. This chelation process inhibits the formation of metal ion complexes, which can prevent scale formation in industrial systems. The compound’s unique structure allows it to selectively bind to specific metal ions, making it an effective antiscalant .
Comparison with Similar Compounds
- Cyclohexanetetracarboxylic acid
- Cyclohexanehexacarboxylic acid
- Cyclopentanehexacarboxylic acid
Comparison: Cyclopentanetetracarboxylic acid is unique due to its specific ring structure and the positioning of its carboxyl groups. This structural uniqueness allows it to exhibit selective binding properties and makes it a more effective antiscalant compared to other similar compounds .
Properties
CAS No. |
51365-15-2 |
|---|---|
Molecular Formula |
C9H10O8 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
cyclopentane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C9H10O8/c10-4(11)8(5(12)13)2-1-3-9(8,6(14)15)7(16)17/h1-3H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
STZIXLPVKZUAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















